alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid
Overview
Description
Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid is a useful research compound. Its molecular formula is C13H16N2O6 and its molecular weight is 296.279. The purity is usually 95%.
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Scientific Research Applications
Protective Groups in Peptide Synthesis
In peptide synthesis, protective groups play a critical role in preventing unwanted reactions. The t-butoxycarbonyl (Boc) group, for example, is widely used to protect amino groups during the synthesis process. The behavior of various protective groups, including t-butoxycarbonyl, in anhydrous hydrogen fluoride has been studied, showing that HF can safely remove these groups under specific conditions, facilitating peptide bond formation (Sakakibara et al., 1967).
Alpha-Substituted Acetic Acids
The effects of substituents on the acid-dissociation equilibria of alpha-substituted acetic acids have been examined. In particular, compounds with tert-butylaminoxyl groups have been produced and studied for their dissociation behavior, providing insights into the electron-withdrawing effects of specific substituent groups (Moriya et al., 1993).
Enzymatic Reactions and Dioxygenases
Research on enzymes like the 2,4-dichlorophenoxyacetate/alpha-ketoglutarate dioxygenase from Alcaligenes eutrophus reveals the enzyme's role in biodegradation processes. This enzyme catalyzes the conversion of herbicides into less harmful compounds, showcasing the application of chemical knowledge in environmental remediation (Fukumori & Hausinger, 1993).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGHOVFXZNGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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